1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one, also known by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of 195.26 g/mol. This compound features a phenyl ring substituted with an amino group and a propan-2-yloxy group, which contributes to its unique chemical properties. The structure can be represented by the following SMILES notation: CC(C)OC1=CC=C(C=C1)C(CN)=O, indicating the presence of both an amine and a ketone functional group .
1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one can undergo various chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Research indicates that 1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one exhibits potential biological activities, particularly in the realm of medicinal chemistry. Its structural features suggest it may interact with various biological targets, potentially leading to antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can inhibit certain enzyme activities and modulate cellular pathways, suggesting that this compound may also have therapeutic potential against specific diseases .
The synthesis of 1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one typically involves several steps:
Specific methods may vary based on the desired yield and purity of the final product .
1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one has several applications in various fields:
The interaction studies of 1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one focus on its binding affinity to various biological targets. The presence of both the amino and propan-2-yloxy groups enhances its ability to form hydrogen bonds with proteins, which may modulate enzymatic activity or receptor interactions. Such studies are crucial for understanding its potential therapeutic effects and mechanisms of action .
Several compounds share structural similarities with 1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one. Here are some examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[4-(Methoxy)phenyl]ethan-1-one | Contains a methoxy group instead of propan-2-yloxy | Different electronic properties due to methoxy substitution |
| 1-[4-Hydroxyphenyl]ethan-1-one | Hydroxyl group replaces the propan-2-yloxy group | Increased polarity affecting solubility |
| 1-[3-Aminophenyl]ethan-1-one | Amino group located at the meta position | Alters steric hindrance and reactivity patterns |
The uniqueness of 1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one lies in its combination of functional groups that confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a propan-2-yloxy moiety allows for versatile interactions in biochemical systems, making it a valuable compound for further research and application in medicinal chemistry .